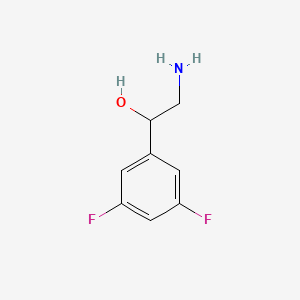
Urea perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea perchlorate is a chemical compound with the formula CO(NH₂)₂·HClO₄. It is known for its sheet-shaped crystallite structure, good chemical stability, and strong hygroscopicity. This compound is primarily used as an oxidizer in liquid explosives, including applications in underwater blasting .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Urea perchlorate can be synthesized through the gradual addition of urea into a perchloric acid solution. The reaction is as follows: [ \text{CO(NH₂)₂ + HClO₄ → CO(NH₂)₂·HClO₄} ]
An alternative method involves the addition of urea to a hydrochloric acid solution, followed by the addition of sodium perchlorate. The resulting mixture is then filtered to obtain this compound: [ \text{NaClO₄·H₂O + CO(NH₂)₂ + HCl → CO(NH₂)₂·HClO₄ + NaCl + H₂O} ]
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Urea perchlorate undergoes various chemical reactions, including:
Oxidation: As an oxidizer, it can participate in oxidation reactions, providing oxygen to fuel combustion processes.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions due to the high nucleofugity of the perchlorate fragment.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve fuels or reducing agents under controlled conditions.
Substitution Reactions: Often involve nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in oxidation reactions, the products are usually oxides or other oxidized forms of the reactants .
Applications De Recherche Scientifique
Urea perchlorate has several scientific research applications, including:
Chemistry: Used as an oxidizer in various chemical reactions and processes.
Biology: Investigated for its potential effects on biological systems, although specific applications are limited.
Medicine: Limited use due to its primary role as an oxidizer.
Industry: Widely used in the production of explosives, particularly for underwater blasting applications.
Mécanisme D'action
The mechanism of action of urea perchlorate primarily involves its role as an oxidizer. It provides oxygen to fuel combustion processes, facilitating the rapid release of energy. The perchlorate anion (ClO₄⁻) is highly reactive and can participate in various chemical reactions, contributing to the compound’s effectiveness as an oxidizer .
Comparaison Avec Des Composés Similaires
Ammonium Perchlorate: Another powerful oxidizer used in solid rocket propellants.
Sodium Perchlorate: Used in various industrial applications, including as an oxidizer and in chemical synthesis.
Potassium Perchlorate: Commonly used in pyrotechnics and explosives.
Comparison: Urea perchlorate is unique due to its combination of urea and perchlorate, providing both stability and strong oxidizing properties. Compared to ammonium perchlorate, it is less commonly used in rocketry but finds specific applications in liquid explosives and underwater blasting. Sodium and potassium perchlorates are more commonly used in industrial and pyrotechnic applications, respectively .
Propriétés
Numéro CAS |
18727-07-6 |
|---|---|
Formule moléculaire |
CH5ClN2O5 |
Poids moléculaire |
160.5138 |
Synonymes |
Urea perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









